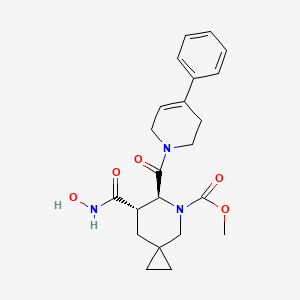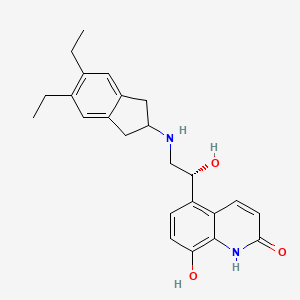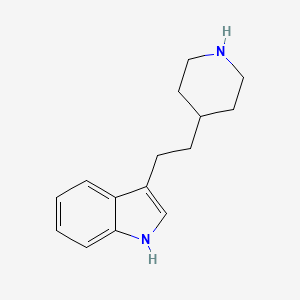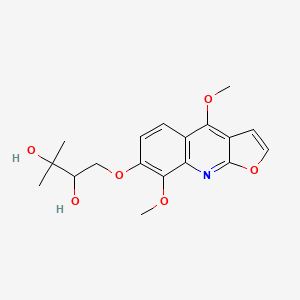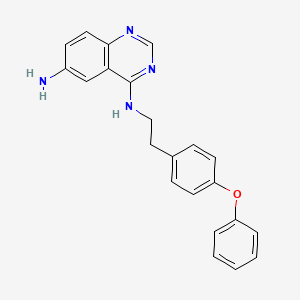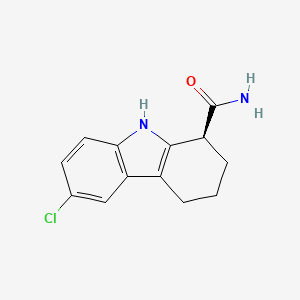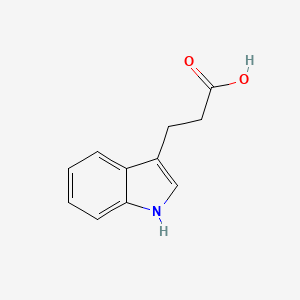
Ácido 3-indolpropiónico
Descripción general
Descripción
Es un derivado del triptófano, un aminoácido esencial, y es producido por ciertas bacterias intestinales, particularmente Clostridium sporogenes . Este compuesto ha despertado un interés significativo debido a sus posibles propiedades terapéuticas, que incluyen efectos antioxidantes, antiinflamatorios y neuroprotectores .
Aplicaciones Científicas De Investigación
El ácido indolepropiónico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de varios derivados del indol.
Medicina: Ha mostrado potencial en el tratamiento de enfermedades neurodegenerativas, como la enfermedad de Alzheimer, debido a sus propiedades neuroprotectoras.
Industria: El ácido indolepropiónico se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos.
Mecanismo De Acción
El ácido indolepropiónico ejerce sus efectos a través de varios mecanismos:
Actividad antioxidante: Es un potente captador de radicales hidroxilo, que protege las células del estrés oxidativo.
Efectos antiinflamatorios: El ácido indolepropiónico modula la respuesta inmune al inhibir la producción de citocinas proinflamatorias.
Propiedades neuroprotectoras: Previene la formación de fibrillas de β-amiloide, que están asociadas con la enfermedad de Alzheimer.
Salud intestinal: El ácido indolepropiónico mejora la función de la barrera intestinal y modula la composición de la microbiota intestinal.
Análisis Bioquímico
Biochemical Properties
IPA is a potent antioxidant devoid of pro-oxidant activity . It has been demonstrated to be an inhibitor of beta-amyloid fibril formation and to be a potent neuroprotectant against a variety of oxidotoxins . IPA is an even more potent scavenger of hydroxyl radicals than melatonin . Similar to melatonin but unlike other antioxidants, it scavenges radicals without subsequently generating reactive and pro-oxidant intermediate compounds .
Cellular Effects
IPA has a positive impact on a cellular level, by preventing oxidative stress injury, lipoperoxidation, and inhibiting the synthesis of proinflammatory cytokines . It has been shown to exhibit cardioprotective effects in animal models . Furthermore, IPA increases cardiac contractility and metabolic activity of cardiomyocytes .
Molecular Mechanism
IPA blocks tryptophan biosynthesis by binding to the allosteric tryptophan binding site of TrpE, shutting down the enzyme’s activity . It also activates ERK1, a protein encoded by the Mapk3 gene in the 16p11.2 region .
Temporal Effects in Laboratory Settings
In laboratory settings, IPA has been shown to increase blood pressure via cardiac and vascular mechanisms in rats . Furthermore, IPA increases cardiac contractility and metabolic activity of cardiomyocytes .
Dosage Effects in Animal Models
In animal models, the administration of IPA alleviated the occurrence and severity of Alzheimer’s disease . The therapeutic effect of IPA depends on dose and time of therapy initiation .
Metabolic Pathways
IPA is a gut-derived tryptophan metabolite . It is produced by the species Clostridium sporogenes present in the gastrointestinal tract . C. sporogenes uses tryptophan to synthesize IPA .
Transport and Distribution
After its intestinal absorption and distribution to the brain, IPA confers a neuroprotective effect against cerebral ischemia and Alzheimer’s disease .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido indolepropiónico se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción del indol con acrilonitrilo, seguida de la hidrólisis del nitrilo resultante para producir ácido indolepropiónico . Otro método implica la reacción del indol con ácido propiónico en presencia de un catalizador .
Métodos de Producción Industrial: La producción industrial del ácido indolepropiónico generalmente implica fermentación microbiana. Clostridium sporogenes, una bacteria intestinal, es conocida por producir ácido indolepropiónico a partir del triptófano . Este enfoque biotecnológico es ventajoso debido a su sostenibilidad y la capacidad de producir el compuesto en grandes cantidades.
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido indolepropiónico experimenta varias reacciones químicas, que incluyen:
Oxidación: El ácido indolepropiónico se puede oxidar para formar ácido indole-3-acrílico.
Reducción: La reducción del ácido indolepropiónico puede producir indole-3-propionaldehído.
Sustitución: El grupo carboxilo del ácido indolepropiónico se puede sustituir con otros grupos funcionales, como ésteres o amidas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Sustitución: Se utilizan reactivos como cloruro de tionilo (SOCl₂) o diciclohexilcarbodiimida (DCC) para reacciones de sustitución.
Principales Productos:
Oxidación: Ácido indole-3-acrílico.
Reducción: Indole-3-propionaldehído.
Sustitución: Varios ésteres y amidas del ácido indolepropiónico.
Comparación Con Compuestos Similares
El ácido indolepropiónico es único entre los derivados del indol debido a sus potentes propiedades antioxidantes y neuroprotectoras. Compuestos similares incluyen:
Ácido indole-3-acético: Una hormona vegetal involucrada en el crecimiento y desarrollo.
Ácido indole-3-butírico: Otra hormona vegetal utilizada para promover el crecimiento de raíces.
Ácido indole-3-láctico: Un metabolito microbiano con propiedades antiinflamatorias.
El ácido indolepropiónico destaca por su doble papel en la salud intestinal y la neuroprotección, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXRNDWAUTYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Record name | 3-indolepropionic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/3-indolepropionic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061192 | |
| Record name | 1H-Indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indole-3-propionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
830-96-6 | |
| Record name | 1H-Indole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=830-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Indol-3-yl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolepropionic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02758 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indole-3-propionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-propionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-propanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(indol-3-yl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-INDOLEPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF49U1Q7KN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indole-3-propionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 - 135 °C | |
| Record name | Indole-3-propionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
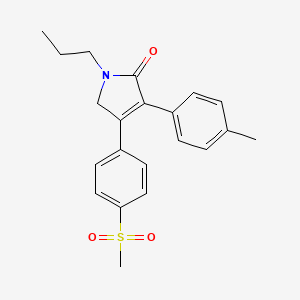
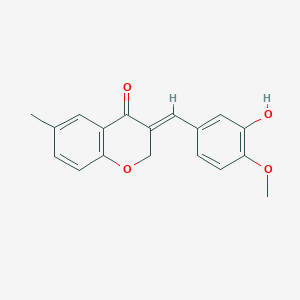
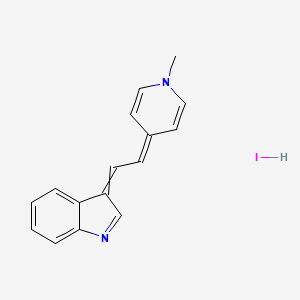
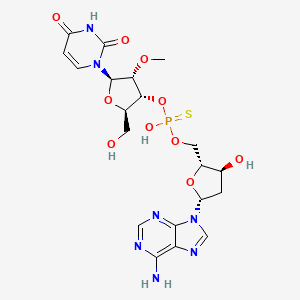
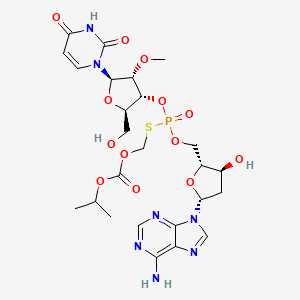
![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B1671817.png)
